1-{[(4-bromophenyl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide
Description
This compound features a pyridazinone core (6-oxo-1,6-dihydropyridazine) substituted at position 1 with a [(4-bromophenyl)carbamoyl]methyl group and at position 3 with an N-phenylcarboxamide moiety (Fig. 1). The 4-bromophenyl group introduces steric bulk and electron-withdrawing effects, which may enhance binding specificity and metabolic stability compared to analogs with smaller substituents . Synthesis likely follows established routes for pyridazinone derivatives, involving HATU/DIPEA-mediated coupling and purification via flash chromatography .
Properties
IUPAC Name |
1-[2-(4-bromoanilino)-2-oxoethyl]-6-oxo-N-phenylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN4O3/c20-13-6-8-15(9-7-13)21-17(25)12-24-18(26)11-10-16(23-24)19(27)22-14-4-2-1-3-5-14/h1-11H,12H2,(H,21,25)(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMNDAJPUBQMEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(4-bromophenyl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyridazine ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring using bromine or a brominating agent.
Final coupling: The final step involves coupling the bromophenyl and carbamoyl groups to the pyridazine ring under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{[(4-bromophenyl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-{[(4-bromophenyl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-{[(4-bromophenyl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and synthetic differences between the target compound and analogs from the evidence:
Key Observations:
Core Structure Variations: Pyridazinone derivatives (e.g., BG14384, compound 19) share the same core as the target, while ’s compound uses a pyridine ring, which may reduce planarity and alter binding interactions .
Fluorine or methoxy groups in compound 19 and 20 (–2) enhance polarity, which may balance solubility and target affinity .
Synthetic Accessibility :
- The target’s synthesis likely mirrors methods for compound 11 (), where HATU-mediated coupling achieves high yields (~95%) after trituration . In contrast, CAS 920248-67-5 requires custom synthesis, indicating higher complexity .
Research Findings and Implications
While biological data for the target compound are absent, inferences can be drawn from analogs:
- Proteasome Inhibition: Pyridazinones with electron-withdrawing groups (e.g., bromine, fluorine) exhibit enhanced Trypanosoma cruzi proteasome inhibition due to increased electrophilicity at the carbonyl group .
- Metabolic Stability : The 4-bromophenyl group may resist oxidative metabolism compared to 4-methoxy or methyl substituents, as seen in cytochrome P450 studies of related compounds .
Biological Activity
1-{[(4-bromophenyl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its pharmacological properties.
Chemical Structure and Properties
The compound's molecular formula is , and it features a dihydropyridazine core with a bromophenyl substituent. The structural characteristics contribute to its interaction with biological targets.
The mechanism of action of this compound is primarily linked to its ability to interact with specific enzymes and receptors within biological systems. It is hypothesized that the compound may modulate enzyme activity, influencing various biochemical pathways. Notably, its structural similarity to other bioactive compounds suggests potential interactions with signaling pathways involved in inflammation and cell growth.
Antimicrobial Activity
Research indicates that derivatives of similar structures exhibit significant antimicrobial properties. For instance, compounds with a similar dihydropyridazine framework have shown effectiveness against various bacterial strains. The presence of the bromophenyl group may enhance the compound's lipophilicity, facilitating membrane penetration and subsequent antimicrobial action.
Anti-inflammatory Effects
Studies have demonstrated that similar compounds can inhibit the release of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These effects are particularly relevant in conditions characterized by excessive inflammation, such as acute lung injury (ALI) and sepsis .
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of related compounds on cancer cell lines. The dihydropyridazine derivatives have shown promising results in inhibiting cell proliferation, suggesting potential use as anticancer agents. For example, compounds exhibiting structural similarities have been documented to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of various dihydropyridazine derivatives against common pathogens. The results indicated that compounds with the 4-bromophenyl group exhibited enhanced antibacterial activity compared to their non-brominated counterparts. The minimum inhibitory concentration (MIC) values were significantly lower for these derivatives, suggesting a strong potential for development into therapeutic agents.
Study 2: Anti-inflammatory Properties
In a model of LPS-induced inflammation, related compounds significantly reduced levels of inflammatory markers. Administration of these compounds improved survival rates in animal models of sepsis and reduced lung edema in ALI models, highlighting their therapeutic potential in managing inflammatory diseases .
Comparative Analysis
To further understand the biological activity of this compound, it is beneficial to compare it with other similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Compound A | Structure A | Antimicrobial and anti-inflammatory effects |
| Compound B | Structure B | Cytotoxic against cancer cell lines |
| Compound C | Structure C | Inhibitor of pro-inflammatory cytokines |
Q & A
Basic: What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step organic reactions, starting with condensation of a bromophenyl carbamate intermediate with a dihydropyridazine precursor. Key steps include:
- Amide coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) to link the bromophenyl carbamoyl group to the pyridazine core .
- Reaction optimization : Control temperature (40–60°C) and pH (neutral to slightly acidic) to minimize side reactions. For example, maintaining anhydrous conditions during nucleophilic substitution steps improves yield .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC to isolate the target compound (>95% purity) .
Basic: What techniques are most reliable for characterizing the molecular structure?
Answer:
A combination of spectroscopic and crystallographic methods is essential:
- X-ray crystallography : Use SHELXL for refinement of single-crystal data to confirm stereochemistry and hydrogen-bonding networks .
- Spectroscopy : High-resolution mass spectrometry (HRMS) for molecular weight validation and 2D NMR (¹H-¹³C HSQC, HMBC) to map substituent positions .
- Thermal analysis : Differential scanning calorimetry (DSC) to assess melting points and polymorphic stability .
Advanced: How can contradictions between computational predictions and experimental bioactivity data be resolved?
Answer:
Address discrepancies through systematic validation:
- Docking vs. assay results : Re-evaluate force field parameters in molecular docking (e.g., AutoDock Vina) to account for solvent effects or protein flexibility. Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity .
- SAR studies : Synthesize analogs with modified substituents (e.g., replacing bromine with chlorine) to test computational predictions of bioactivity trends .
- Data triangulation : Cross-reference results with high-throughput screening (HTS) libraries or public databases (e.g., ChEMBL) .
Advanced: What structural modifications enhance pharmacokinetic properties?
Answer:
Focus on functional group substitutions to improve solubility and metabolic stability:
- Fluorine incorporation : Replace hydrogen with fluorine at para positions to enhance lipophilicity and reduce CYP450-mediated oxidation .
- Prodrug strategies : Introduce ester or carbamate prodrug moieties to improve oral bioavailability .
- In silico modeling : Use QSAR models (e.g., Schrödinger’s QikProp) to predict logP, solubility, and blood-brain barrier penetration .
Basic: What in vitro assays are suitable for initial evaluation of enzyme inhibition?
Answer:
Prioritize target-specific assays:
- Kinase inhibition : Use fluorescence-based ADP-Glo™ assays for ATPase activity measurement .
- Protease inhibition : Employ FRET substrates (e.g., Dabcyl-Edans) to quantify IC₅₀ values .
- Cellular assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) with positive controls (e.g., doxorubicin) .
Advanced: How can crystallography challenges be addressed for this compound?
Answer:
For problematic crystals:
- Cryo-protection : Soak crystals in glycerol or ethylene glycol before flash-freezing to improve diffraction quality .
- Twinned data : Use SHELXD/SHELXE for experimental phasing and HKL-3000 for data integration .
- Synchrotron radiation : Collect high-resolution data at beamlines (e.g., APS or ESRF) for weakly diffracting crystals .
Basic: What purification methods ensure >95% purity for pharmacological studies?
Answer:
- Flash chromatography : Use silica gel with ethyl acetate/hexane (3:7) for initial separation .
- HPLC : Employ a C18 column with acetonitrile/water (0.1% TFA) gradients for final polishing .
- Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) to remove hydrophobic impurities .
Advanced: How to systematically evaluate stability under pharmacological conditions?
Answer:
- Forced degradation : Expose the compound to accelerated conditions (40°C/75% RH, pH 1–9 buffers) for 14 days. Monitor degradation via UPLC-MS .
- Light sensitivity : Conduct ICH Q1B photostability testing in a light cabinet (1.2 million lux hours) .
- Long-term stability : Store aliquots at -80°C and assess potency every 6 months using validated bioassays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
